molecular formula C19H26N4O2 B2558568 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide CAS No. 946273-14-9

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide

Cat. No. B2558568
CAS RN: 946273-14-9
M. Wt: 342.443
InChI Key: COLPXNBOEHJBLF-UHFFFAOYSA-N
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Description

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide, also known as IMB-115, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which plays a role in various cellular processes, including cell growth and differentiation.

Scientific Research Applications

Synthesis and Characterization

One area of application involves the synthesis and characterization of derivatives of this compound for potential pharmacological activities. For instance, Joshi (2015) explored the antimicrobial activities of new dihydropyridine derivatives derived from a similar compound, showcasing its relevance in developing agents with potential antimicrobial properties (Joshi, 2015). This indicates its role in synthesizing new compounds with potential therapeutic applications.

Anticancer and Anti-inflammatory Activities

The compound's derivatives have been evaluated for their anticancer and anti-inflammatory activities. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, demonstrating their effectiveness as anticancer and anti-5-lipoxygenase agents, highlighting the compound's versatility in drug discovery processes for treating cancer and inflammation (Rahmouni et al., 2016).

Herbicidal Activity

Research by Duan et al. (2010) introduced thiadiazolopyrimidine derivatives bearing the compound's moiety, demonstrating moderate inhibitory activities against various plants. This suggests its potential use in developing new herbicides with enhanced selectivity and efficacy (Duan et al., 2010).

Analgesic and Antimicrobial Properties

Studies have also explored the analgesic, anti-inflammatory, and antimicrobial activities of isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs, indicating the chemical's role in creating compounds with multiple therapeutic properties (Chikkula & Sundararajan, 2017).

Antimicrobial and Antifungal Evaluation

Compounds synthesized from this chemical have been tested for antimicrobial and antifungal activities. For example, Chellakili and Sangeetha (2016) assessed the antimicrobial effectiveness of aminopyrimidine derivatives, contributing valuable insights into the development of new antimicrobial agents (Chellakili & Sangeetha, 2016).

Antiproliferative Agents

The potential of the compound and its derivatives as antiproliferative agents was investigated, with compounds showing significant activities against various cancer cell lines. This research demonstrates the compound's application in cancer therapy development, offering a foundation for future antiproliferative drugs (Kahriman et al., 2020).

properties

IUPAC Name

3-methyl-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-12(2)10-18(24)23-16-8-6-15(7-9-16)22-17-11-19(25-13(3)4)21-14(5)20-17/h6-9,11-13H,10H2,1-5H3,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLPXNBOEHJBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide

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